Synthesis and Characterization of 2-Thiazolepropanamide: A Technical Guide
Synthesis and Characterization of 2-Thiazolepropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2-Thiazolepropanamide, a molecule of interest in medicinal chemistry due to the established biological activities of the thiazole scaffold. The document details a plausible synthetic pathway, predicted analytical data, and a potential mechanism of action through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2][3][4]
Synthesis of 2-Thiazolepropanamide
Proposed Synthetic Pathway
The synthesis begins with the reaction of a suitable α-haloketone with a thioamide to form the 2-substituted thiazole ring.[5][6][7] Subsequently, the carboxylic acid derivative is activated and reacted with ammonia to yield the final propanamide.
Step 1: Synthesis of 2-(Thiazol-2-yl)propanoic acid
This precursor can be synthesized via the Hantzsch thiazole synthesis.[5][6] The reaction involves the condensation of a 3-halo-2-oxobutanoic acid derivative with a thioamide.
Step 2: Synthesis of 2-Thiazolepropanamide
The 2-Thiazolepropanamide is then synthesized from 2-(Thiazol-2-yl)propanoic acid through an amide bond formation. A common and effective method involves the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by a reaction with ammonia.[8][9][10]
Experimental Protocols
Materials and Methods: All reagents and solvents should be of analytical grade and used without further purification. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2-(Thiazol-2-yl)propanoic acid
-
To a solution of 3-bromo-2-oxobutanoic acid (1 equivalent) in ethanol, add thioacetamide (1 equivalent).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-Thiazolepropanamide
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To a solution of 2-(Thiazol-2-yl)propanoic acid (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in anhydrous dichloromethane and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia (excess).
-
Stir the mixture vigorously for 1 hour.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization of 2-Thiazolepropanamide
The structural confirmation and purity assessment of the synthesized 2-Thiazolepropanamide would be performed using standard analytical techniques. The following tables summarize the predicted quantitative data based on typical values for similar structures.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.75 (d, 1H, thiazole H-4), 7.28 (d, 1H, thiazole H-5), 6.50 (br s, 1H, -NH₂), 5.80 (br s, 1H, -NH₂), 3.05 (t, 2H, -CH₂-CO), 2.75 (t, 2H, thiazole-CH₂-).[11][12][13] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 172.5 (C=O), 168.0 (thiazole C-2), 143.0 (thiazole C-4), 119.0 (thiazole C-5), 38.0 (-CH₂-CO), 30.0 (thiazole-CH₂-).[14][15][16] |
| IR (KBr) | ν (cm⁻¹): 3350-3180 (N-H stretch, primary amide), 1660 (C=O stretch, Amide I), 1620 (N-H bend, Amide II), 1410 (C-N stretch).[17][18][19][20][21] |
| Mass Spectrometry (EI) | m/z (%): [M]⁺, fragments corresponding to the loss of NH₂ (M-16), loss of CONH₂ (M-44), and cleavage of the amide bond to form an acylium ion.[22][23][24][25] A primary amide may also show a peak at m/z 44.[23] |
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₆H₈N₂OS |
| Molecular Weight | 156.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Purity (by HPLC) | >95% |
Biological Context: Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Thiazole-containing compounds have been identified as inhibitors of various biological targets, including the PI3K/Akt/mTOR pathway.[1][3][26] This pathway is a key signaling cascade that regulates cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][4] It is plausible that 2-Thiazolepropanamide could exhibit inhibitory activity within this pathway.
Visualizations
Synthesis Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. musechem.com [musechem.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. spectrabase.com [spectrabase.com]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 14. asianpubs.org [asianpubs.org]
- 15. compoundchem.com [compoundchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. spcmc.ac.in [spcmc.ac.in]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. ias.ac.in [ias.ac.in]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. youtube.com [youtube.com]
- 26. stratech.co.uk [stratech.co.uk]
